CID 122129576

Description

Without explicit evidence, its classification, synthesis, or biological activity cannot be definitively described. This highlights a critical gap in the provided sources, which focus on other compounds (e.g., oscillatoxin derivatives, bile acid transporters, and betulin-based inhibitors) .

Properties

Molecular Formula |

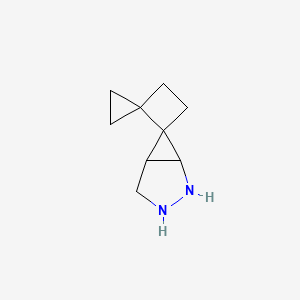

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

InChI |

InChI=1S/C9H14N2/c1-2-8(1)3-4-9(8)6-5-10-11-7(6)9/h6-7,10-11H,1-5H2 |

InChI Key |

GIBRGBMUSDMHIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC12CCC23C4C3NNC4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves several steps. One common method includes the reaction of cyclobutanone with hydrazine to form the diazabicyclohexane core. This intermediate is then reacted with another cyclobutanone molecule under specific conditions to form the final dispiro compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Chemical Reactions Analysis

Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the diazabicyclohexane core.

Scientific Research Applications

Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules due to its unique structure.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dispiro[cyclobutane-1,6’-[2,3]diazabicyclo[3.1.0]hexane-4’,1’'-cyclobutane] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

While CID 122129576 lacks direct evidence, the provided materials offer methodologies and structural comparisons for analogous compounds, which can guide hypothetical comparisons. Below is a framework for such an analysis:

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations

Structural Complexity: Betulin derivatives (CIDs 72326, 10153267) exhibit triterpenoid scaffolds modified with ester groups to enhance bioavailability . In contrast, oscillatoxins (CIDs 101283546, 185389) feature polyketide backbones with lactone rings critical for toxicity . Hypothetically, this compound could belong to either class, but its absence in the evidence precludes definitive classification.

Functional Group Impact :

- The addition of a caffeoyl group to betulin (CID 10153267) improves water solubility and anticancer efficacy compared to unmodified betulin (CID 72326) . Similarly, oscillatoxin derivatives show methyl group substitutions (e.g., CID 185389) that alter toxicity profiles .

Biological Activity :

- Steroid sulfates like DHEAS (CID 12594) serve as substrates for transporters such as NTCP, while betulin-derived inhibitors (CID 10153267) block viral entry . Oscillatoxins (CID 101283546) disrupt cellular membranes in marine organisms .

Methodological Framework for Comparative Studies

The evidence provides guidelines for structuring such comparisons:

- Data Presentation : Use tables to highlight structural and functional differences (as in Table 1), ensuring clarity and adherence to journal formatting standards .

- Referencing: Cite primary sources (e.g., original research for betulin or oscillatoxins ) and avoid over-reliance on non-peer-reviewed materials.

- Experimental Validation: For novel compounds, include spectral data (NMR, MS), solubility, and bioactivity assays per analytical chemistry guidelines .

Limitations and Recommendations

Data Gaps : The absence of this compound in the evidence necessitates further literature review or experimental characterization.

Hypothetical Comparisons: Use known analogs (e.g., betulin or oscillatoxin derivatives) as templates for structural-activity relationship (SAR) studies.

Authoritative Sources : Prioritize peer-reviewed journals and databases (e.g., PubChem, CAS) for compound-specific data .

Q & A

Q. How to assess this compound's off-target effects in complex biological systems?

- Methodological Answer :

- Use thermal proteome profiling (TPP) to identify unintended protein interactions .

- Apply machine learning models trained on chemical similarity and toxicity databases (e.g., Tox21).

- Validate findings in ex vivo models (e.g., patient-derived organoids) .

Methodological Frameworks Referenced

- FINER/PICOT : For hypothesis-driven question formulation .

- PRISMA : Systematic literature review protocols .

- DoE : Optimizing experimental parameters .

- Mixed-effects models : Addressing data heterogeneity .

Answers integrate guidelines from peer-reviewed journal standards , experimental design principles , and research question frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.